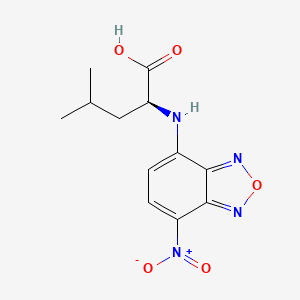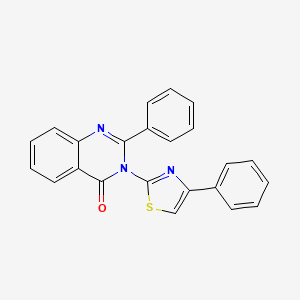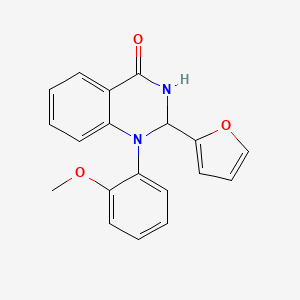
4(1H)-Quinazolinone, 2-(2-furanyl)-2,3-dihydro-1-(2-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Furan-2-yl)-1-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that features a quinazolinone core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-1-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 2-methoxybenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base. This intermediate then undergoes cyclization with furan-2-carboxylic acid under reflux conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
2-(Furan-2-yl)-1-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under controlled conditions.
Major Products
Oxidation: Furanones and quinazolinone derivatives.
Reduction: Dihydroquinazolinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
2-(Furan-2-yl)-1-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 2-(Furan-2-yl)-1-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2-(Furan-2-yl)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one: Similar structure but lacks the methoxy group.
2-(Thiophen-2-yl)-1-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with a thiophene ring instead of a furan ring.
2-(Furan-2-yl)-1-(2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of both the furan and methoxyphenyl groups in 2-(Furan-2-yl)-1-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one contributes to its unique chemical properties and potential applications. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
106059-70-5 |
|---|---|
分子式 |
C19H16N2O3 |
分子量 |
320.3 g/mol |
IUPAC 名称 |
2-(furan-2-yl)-1-(2-methoxyphenyl)-2,3-dihydroquinazolin-4-one |
InChI |
InChI=1S/C19H16N2O3/c1-23-16-10-5-4-9-15(16)21-14-8-3-2-7-13(14)19(22)20-18(21)17-11-6-12-24-17/h2-12,18H,1H3,(H,20,22) |
InChI 键 |
QPIGAULJZNNNEH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N2C(NC(=O)C3=CC=CC=C32)C4=CC=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12905004.png)

![2-[2-[6-[(2-Chlorophenyl)methylsulfanyl]purin-9-yl]ethyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B12905017.png)

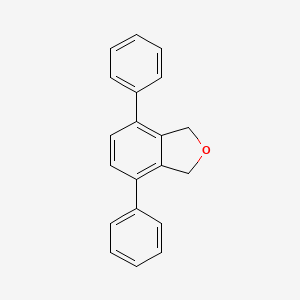

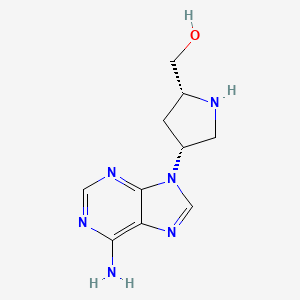
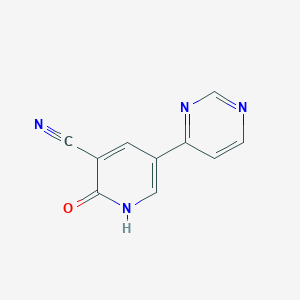
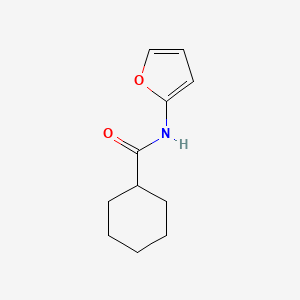
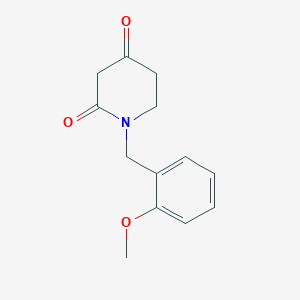
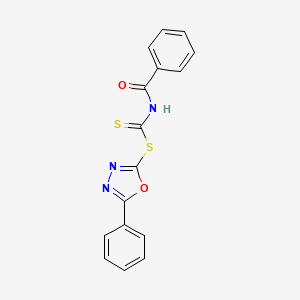
![Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate](/img/structure/B12905090.png)
